molecular formula C4HClFN3O2 B11796958 2-Chloro-4-fluoro-5-nitropyrimidine CAS No. 1416373-40-4

2-Chloro-4-fluoro-5-nitropyrimidine

Cat. No.: B11796958
CAS No.: 1416373-40-4
M. Wt: 177.52 g/mol
InChI Key: ZAGRRWPIYKNPOU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4HClFN3O2 It is a derivative of pyrimidine, characterized by the presence of chlorine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-fluoro-5-nitropyrimidine typically involves the nitration of 2-Chloro-4-fluoropyrimidine. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

    Reduction: The major product is 2-Chloro-4-fluoro-5-aminopyrimidine.

    Oxidation: Products vary depending on the specific oxidizing agent and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-nitropyrimidine is unique due to the presence of both chlorine and fluorine atoms along with the nitro group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1416373-40-4

Molecular Formula

C4HClFN3O2

Molecular Weight

177.52 g/mol

IUPAC Name

2-chloro-4-fluoro-5-nitropyrimidine

InChI

InChI=1S/C4HClFN3O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H

InChI Key

ZAGRRWPIYKNPOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)[N+](=O)[O-]

Origin of Product

United States

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